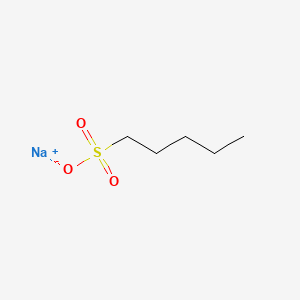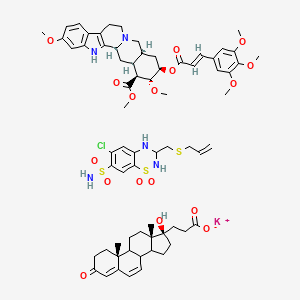
Calcium aminosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paracipan, also known as Pasara calcium, Ca-PAS, or Calcipas, is a chemical compound with the molecular formula C14H12CaN2O6 and a molecular weight of 344.33 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paracipan involves the reaction of calcium salts with organic ligands under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to optimize the formation of the desired product.
Industrial Production Methods
Industrial production of Paracipan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Paracipan undergoes various chemical reactions, including:
Oxidation: Paracipan can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: Paracipan can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
Paracipan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Paracipan involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium phosphate: Known for its use in bone regeneration and as a biomaterial.
Calcium carbonate: Widely used in various industrial applications and as a dietary supplement.
Calcium chloride: Commonly used in de-icing and as a drying agent.
Uniqueness of Paracipan
Paracipan stands out due to its unique chemical structure and specific applications in scientific research. Unlike other calcium compounds, Paracipan has distinct properties that make it suitable for specialized uses in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C14H12CaN2O6 |
|---|---|
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
calcium;2-aminooxybenzoate |
InChI |
InChI=1S/2C7H7NO3.Ca/c2*8-11-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
Clé InChI |
DRTSMDDDSDXZPY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])ON.C1=CC=C(C(=C1)C(=O)[O-])ON.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)



![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)
